molecular formula C13H19BrO4 B13982793 2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene

Cat. No.: B13982793
M. Wt: 319.19 g/mol
InChI Key: YQHYJYZEIPEIRL-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene is an organic compound with a complex structure that includes bromine, methoxy, and diethoxyethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene typically involves the reaction of 4-bromo-2-methoxyphenol with bromoacetaldehyde diethyl acetal in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the diethoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene depends on the specific application In biological systems, it may interact with cellular components through its functional groups, leading to changes in cellular processes

Properties

Molecular Formula

C13H19BrO4

Molecular Weight

319.19 g/mol

IUPAC Name

4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene

InChI

InChI=1S/C13H19BrO4/c1-4-16-13(17-5-2)9-18-12-8-10(14)6-7-11(12)15-3/h6-8,13H,4-5,9H2,1-3H3

InChI Key

YQHYJYZEIPEIRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=C(C=CC(=C1)Br)OC)OCC

Origin of Product

United States

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